molecular formula C26H23N3O5S B12757803 3-((4-(Benzoylethylamino)-2-methylphenyl)azo)-4-hydroxynaphthalene-1-sulphonic acid CAS No. 25317-22-0

3-((4-(Benzoylethylamino)-2-methylphenyl)azo)-4-hydroxynaphthalene-1-sulphonic acid

Cat. No.: B12757803
CAS No.: 25317-22-0
M. Wt: 489.5 g/mol
InChI Key: XZVZLEXTMDWIEK-UHFFFAOYSA-N
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Description

3-((4-(Benzoylethylamino)-2-methylphenyl)azo)-4-hydroxynaphthalene-1-sulphonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Benzoylethylamino)-2-methylphenyl)azo)-4-hydroxynaphthalene-1-sulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(benzoylethylamino)-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxynaphthalene-1-sulphonic acid under alkaline conditions to form the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Benzoylethylamino)-2-methylphenyl)azo)-4-hydroxynaphthalene-1-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and sulfonyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((4-(Benzoylethylamino)-2-methylphenyl)azo)-4-hydroxynaphthalene-1-sulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions and pH indicators.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 3-((4-(Benzoylethylamino)-2-methylphenyl)azo)-4-hydroxynaphthalene-1-sulphonic acid involves its interaction with specific molecular targets. The azo group can undergo reversible cis-trans isomerization upon exposure to light, which can affect the compound’s binding to target molecules. This property is exploited in various applications, such as photochromic materials and molecular switches.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A simpler azo compound with similar photochromic properties.

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: An azo dye used in histology for staining amyloid proteins.

Uniqueness

3-((4-(Benzoylethylamino)-2-methylphenyl)azo)-4-hydroxynaphthalene-1-sulphonic acid is unique due to its specific structural features, such as the presence of both benzoylethylamino and hydroxynaphthalene-sulphonic acid moieties. These groups confer distinct chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

25317-22-0

Molecular Formula

C26H23N3O5S

Molecular Weight

489.5 g/mol

IUPAC Name

3-[[4-[benzoyl(ethyl)amino]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonic acid

InChI

InChI=1S/C26H23N3O5S/c1-3-29(26(31)18-9-5-4-6-10-18)19-13-14-22(17(2)15-19)27-28-23-16-24(35(32,33)34)20-11-7-8-12-21(20)25(23)30/h4-16,30H,3H2,1-2H3,(H,32,33,34)

InChI Key

XZVZLEXTMDWIEK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)C)C(=O)C4=CC=CC=C4

Origin of Product

United States

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